molecular formula C20H18N4O3S B4318134 5-AMINO-4-(4-METHOXYPHENYL)-7-(3-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE

5-AMINO-4-(4-METHOXYPHENYL)-7-(3-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE

Cat. No.: B4318134
M. Wt: 394.4 g/mol
InChI Key: INQQESPHMWKLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-4-(4-METHOXYPHENYL)-7-(3-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a thieno[3,2-b]pyridine core, a pyridine ring, and various functional groups such as an amino group, a methoxyphenyl group, and a carbonitrile group. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-4-(4-METHOXYPHENYL)-7-(3-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE typically involves multi-step reactions. One common method involves the cyclocondensation of 3,5-cyclohexanedione, 4-methoxybenzaldehyde, malononitrile, and 4-(dimethylamino)pyridine in ethanol under reflux conditions . This reaction forms the thieno[3,2-b]pyridine core, which is then further functionalized to introduce the amino and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-4-(4-METHOXYPHENYL)-7-(3-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the thieno[3,2-b]pyridine core.

    Substitution: The amino and methoxyphenyl groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents, enhancing the compound’s chemical diversity.

Scientific Research Applications

5-AMINO-4-(4-METHOXYPHENYL)-7-(3-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of central nervous system disorders and inflammatory diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-AMINO-4-(4-METHOXYPHENYL)-7-(3-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-AMINO-4-(4-METHOXYPHENYL)-7-(3-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE lies in its specific combination of functional groups and its thieno[3,2-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-amino-4-(4-methoxyphenyl)-1,1-dioxo-7-pyridin-3-yl-3,7-dihydro-2H-thieno[3,2-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-27-15-6-4-14(5-7-15)24-17-8-10-28(25,26)19(17)18(16(11-21)20(24)22)13-3-2-9-23-12-13/h2-7,9,12,18H,8,10,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQQESPHMWKLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CN=CC=C4)S(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-AMINO-4-(4-METHOXYPHENYL)-7-(3-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE
Reactant of Route 2
5-AMINO-4-(4-METHOXYPHENYL)-7-(3-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE
Reactant of Route 3
Reactant of Route 3
5-AMINO-4-(4-METHOXYPHENYL)-7-(3-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE
Reactant of Route 4
5-AMINO-4-(4-METHOXYPHENYL)-7-(3-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE
Reactant of Route 5
5-AMINO-4-(4-METHOXYPHENYL)-7-(3-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE
Reactant of Route 6
5-AMINO-4-(4-METHOXYPHENYL)-7-(3-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE

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